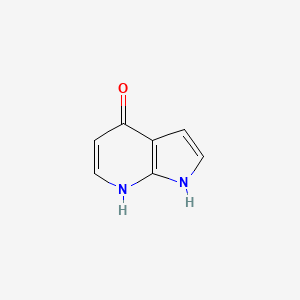

4-Hydroxy-7-azaindole

Descripción

Overview of Azaindole Scaffolds in Chemical Research

Azaindole scaffolds are recognized as privileged structures in medicinal chemistry and drug discovery programs. nih.govalfa-chemistry.com These bicyclic structures, consisting of a pyridine (B92270) ring fused to a pyrrole (B145914) ring, are integral components of numerous biologically active molecules. nih.govmdpi.com Their utility stems from their ability to serve as bioisosteres of naturally occurring indole (B1671886) and purine (B94841) systems, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. nih.govalfa-chemistry.comresearchgate.net

Positional Isomers of Azaindole: 4-, 5-, 6-, and 7-Azaindoles

Azaindoles, or pyrrolopyridines, exist as four primary positional isomers, which are defined by the location of the nitrogen atom in the six-membered ring. researchgate.netpharmablock.com These isomers are designated as 4-azaindole (B1209526), 5-azaindole, 6-azaindole (B1212597), and 7-azaindole (B17877). nih.gov Each of these isomers possesses distinct physicochemical properties, such as partition coefficient (LogP), total polar surface area (tPSA), and aqueous solubility (LogS), due to the varied placement of the nitrogen atom. nih.gov This structural variation fundamentally alters the electronic distribution and hydrogen-bonding capabilities of each isomer. While all four isomers are biologically important, the 7-azaindole moiety has appeared in a particularly large number of biologically active molecules. nih.govmdpi.com

Azaindoles as Bioisosteres of Indole and Purine Systems

A key feature of the azaindole scaffold is its role as a bioisostere for both indole and purine frameworks. nih.govresearchgate.netsigmaaldrich.com Bioisosterism is a strategy used in medicinal chemistry to replace one part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes in the chemical structure. The substitution of a carbon atom in the benzene (B151609) ring of indole with a nitrogen atom creates the azaindole structure, which can modulate biological activity and physicochemical characteristics. pharmablock.comresearchgate.net

The structural similarity between azaindoles, indoles, and purines is central to their function in medicinal chemistry. These frameworks differ only by the substitution of a sp² CH fragment with a sp² nitrogen atom or vice versa. nih.gov The addition of a nitrogen atom to the indole core to form an azaindole can modify properties like solubility, pKa, lipophilicity, and target binding. nih.govresearchgate.net For instance, 7-azaindoles are of particular interest because their hydrogen-bonding pattern can mimic that of purines, such as adenine (B156593), which is a key component of ATP. nih.govsigmaaldrich.com This mimicry allows 7-azaindole derivatives to act as effective hinge-binding motifs in protein kinases. nih.govjst.go.jp

Significance of the 7-Azaindole Moiety in Medicinal Chemistry and Drug Discovery

The 7-azaindole scaffold is a versatile and highly valued framework in drug discovery, particularly in the development of kinase inhibitors. jst.go.jpnih.govresearchgate.net Its ability to form two crucial hydrogen bonds with the kinase hinge region makes it an excellent starting point for designing potent and selective inhibitors. researchgate.netjst.go.jp The structure also offers five distinct sites for chemical modification, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. jst.go.jpresearchgate.net The success of this scaffold is underscored by its presence in numerous compounds that have advanced to clinical trials and have been approved as drugs. jst.go.jpnih.gov

Prevalence in Biologically Active Molecules and Approved Drugs

The 7-azaindole moiety is a core component of several FDA-approved drugs and numerous biologically active molecules investigated for a range of therapeutic applications. nih.govnih.gov Its derivatives have shown a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netbenthamdirect.com The prevalence of this scaffold in successful drug discovery programs highlights its status as a "privileged structure." researchgate.net

Several approved kinase inhibitors are built upon the 7-azaindole framework. These drugs often target specific mutated proteins involved in cancer progression. The strategic incorporation of the 7-azaindole core has been instrumental in achieving the desired potency and selectivity for these therapeutic agents. nih.govnih.gov

Table 1: Approved Drugs Containing the 7-Azaindole Scaffold

| Drug Name | Brand Name | Target Kinase | Approved Use |

|---|---|---|---|

| Vemurafenib | Zelboraf® | B-RAF V600E | Treatment of metastatic melanoma with BRAF V600E mutation. nih.govnih.govnih.gov |

| Pexidartinib | Turalio® | CSF1R | Treatment of tenosynovial giant cell tumor. nih.govnih.gov |

| Pemigatinib | Pemazyre® | FGFR2 | Treatment of cholangiocarcinoma. nih.gov |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 4-Hydroxy-7-azaindole |

| 1H-Pyrrolo[2,3-b]pyridin-4-ol |

| 4-azaindole |

| 5-azaindole |

| 6-azaindole |

| 7-azaindole |

| Indole |

| Purine |

| Adenine |

| Vemurafenib |

| Pexidartinib |

| Pemigatinib |

This compound: A Key Building Block in Modern Drug Discovery

This compound, also known as 1H-Pyrrolo[2,3-b]pyridin-4-ol, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. It belongs to the azaindole family, which are bioisosteres of naturally occurring indoles. Azaindoles are characterized by the substitution of one of the carbon atoms in the benzene ring of an indole with a nitrogen atom, leading to four possible isomers: 4-, 5-, 6-, and 7-azaindole. This structural modification can significantly alter the compound's physicochemical properties, such as its basicity, lipophilicity, and hydrogen bonding capacity, making azaindoles valuable scaffolds in drug design. pharmablock.cominter-chem.plnih.gov

The Role of this compound as a Privileged Structure and Fragment in Drug Discovery

The 7-azaindole core, and by extension this compound, is recognized as a "privileged structure" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.govmdpi.comscielo.br The versatility of the azaindole scaffold allows for the development of compounds with a wide range of biological activities. inter-chem.plnih.gov

Fragment-based drug discovery (FBDD) is a powerful strategy that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. frontiersin.orgbiocompare.com These fragments are then optimized and grown into more potent, drug-like molecules. The 7-azaindole moiety has proven to be an exceptional fragment in FBDD, particularly in the development of kinase inhibitors. pharmablock.combiocompare.comjst.go.jp Its ability to form two crucial hydrogen bonds with the hinge region of the ATP binding site in kinases makes it an excellent starting point for designing potent and selective inhibitors. scielo.brjst.go.jp The success of this approach is exemplified by the development of Vemurafenib, an FDA-approved cancer drug, which originated from a 7-azaindole fragment. pharmablock.combiocompare.comjst.go.jp

Contextualization of this compound within the 7-Azaindole Class

Within the broader class of 7-azaindoles, this compound serves as a crucial intermediate and building block for the synthesis of more complex molecules. The hydroxyl group at the 4-position provides a convenient handle for further chemical modifications, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the lead compounds. arborpharmchem.com

The 7-azaindole scaffold is the most frequently utilized among the azaindole isomers in drug discovery, largely due to its effectiveness in targeting kinases. pharmablock.comnih.gov Numerous 7-azaindole derivatives have been synthesized and evaluated for a variety of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents. nih.govarborpharmchem.comresearchgate.net The strategic placement of substituents on the 7-azaindole core, including at the 4-position, is a key strategy in the design of next-generation therapeutics. nih.govmdpi.com

Table 1: Key Research Findings on this compound and Related Compounds

| Compound/Scaffold | Key Finding | Application/Significance |

| This compound | Used as a reactant in the synthesis of potent and selective Rho kinase (ROCK) inhibitors. chemicalbook.com | Potential for developing treatments for cardiovascular diseases and cancer. |

| This compound | Can be used to synthesize compounds with anti-inflammatory and antioxidant activities. arborpharmchem.com | Broad therapeutic potential beyond kinase inhibition. |

| 7-Azaindole | Serves as an excellent hinge-binding motif for kinase inhibitors. jst.go.jp | Foundational fragment for a major class of anticancer drugs. |

| Vemurafenib (Zelboraf®) | A B-RAF kinase inhibitor developed from a 7-azaindole fragment. pharmablock.comjst.go.jp | First FDA-approved drug from an FBDD approach, for treating melanoma. biocompare.com |

| Pexidartinib (Turalio®) | A CSF1R inhibitor that also started from a 7-azaindole fragment. frontiersin.org | Treatment for tenosynovial giant cell tumor. |

Structure

3D Structure

Propiedades

IUPAC Name |

1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIGMDXJXKDZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505539 | |

| Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74420-02-3, 1076197-59-5 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74420-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxy 7 Azaindole and Its Derivatives

General Strategies for 7-Azaindole (B17877) Ring System Construction

The construction of the 7-azaindole scaffold can be broadly categorized into three main approaches, each starting with either a preformed pyridine (B92270) or pyrrole (B145914) ring.

One of the most common strategies for synthesizing the 7-azaindole ring system involves the annulation, or fusion, of a pyrrole ring onto a pre-existing pyridine ring. researchgate.net This approach leverages commercially available and readily modifiable pyridine derivatives as starting materials. Several classic indole (B1671886) syntheses have been adapted for this purpose, including the Fischer, Madelung, and Reissert methods. researchgate.net For instance, the synthesis can begin with 2-aminopyridine (B139424) derivatives which undergo cyclization to form the fused pyrrole ring. nih.gov Other notable methods include palladium-catalyzed cross-coupling reactions, which have been developed to create new synthetic pathways for 7-azaindole structures. researchgate.neteurekaselect.com

This strategy focuses on constructing the pyrrole ring from suitably functionalized pyridine precursors. rsc.orgresearchgate.net This often involves the use of 2-aminopyridines which can be elaborated to introduce the necessary carbon atoms for the pyrrole ring, followed by cyclization. nih.gov For example, a sequence might involve the reaction of a substituted 2-aminopyridine with a molecule that provides the remaining atoms needed for the five-membered ring, leading to the formation of the 7-azaindole core.

An alternative approach involves starting with a pyrrole derivative and constructing the pyridine ring onto it. rsc.orgresearchgate.net This method is particularly useful when specific substitution patterns on the pyrrole ring are desired. The process typically involves a pyrrole with functional groups that can participate in a cyclization reaction to form the six-membered pyridine ring. A patented process describes the expansion of a pyrrole ring to a pyridine ring by reacting the pyrrole-containing compound with methanol (B129727) in the presence of an acidic refractory oxide catalyst at high temperatures. google.com

Specific Synthetic Routes to 4-Hydroxy-7-azaindole and Related Hydroxy Azaindoles

The synthesis of this compound and its analogs often employs specific named reactions that are well-suited for the formation of the indole or azaindole nucleus.

The Hemetsberger reaction, also known as the Hemetsberger-Knittel synthesis, is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org This reaction has been successfully applied to the synthesis of substituted 5-, 6-, and 7-azaindoles. researchgate.net The synthesis of monohydroxy azaindoles can be approached by using the Hemetsberger-Knittel reaction on azidoacrylates, followed by the removal of a protecting group, such as a methyl or (p-methoxy)benzyl ether, to reveal the hydroxyl group at the 4-position. researchgate.net The starting α-azidocinnamate esters are typically prepared through an aldol (B89426) condensation of an appropriate aryl aldehyde with an α-azidoacetate. researchgate.net

| Aspect | Description |

|---|---|

| Reaction Type | Thermal decomposition |

| Starting Material | 3-aryl-2-azido-propenoic ester |

| Product | Indole-2-carboxylic ester |

| Key Intermediate | Postulated to be a nitrene intermediate |

| Application | Synthesis of substituted 5-, 6-, and 7-azaindoles researchgate.net |

A Chichibabin-like cyclization has been utilized for the synthesis of 7-azaindole derivatives. nih.gov This method can involve the condensation of a substituted picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA). nih.govnih.gov For instance, the reaction of 2-fluoro-3-picoline with benzonitrile, mediated by LDA, leads to the formation of 2-phenyl-7-azaindole. nih.govnih.gov This type of cyclization represents a powerful tool for constructing the 7-azaindole skeleton, which can then be further functionalized to produce this compound.

| Component | Example | Role |

|---|---|---|

| Pyridine Derivative | 2-fluoro-3-picoline nih.gov | Provides the pyridine ring of the azaindole |

| Nitrile | Benzonitrile nih.gov | Source of the C2 atom and its substituent in the pyrrole ring |

| Base | Lithium diisopropylamide (LDA) nih.gov | Promotes the condensation and cyclization |

Intramolecular Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization and construction of the 7-azaindole nucleus. The Suzuki-Miyaura and Heck reactions, in particular, provide effective means for creating C-C bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction has been effectively applied to the synthesis of aryl-substituted 7-azaindoles. For instance, a chemoselective, one-pot method has been established for creating C3,C6-diaryl 7-azaindoles starting from 6-chloro-3-iodo-N-protected 7-azaindoles. nih.gov The reaction demonstrates high selectivity, with the first coupling occurring at the more reactive C3-iodo position, followed by a second coupling at the C6-chloro position under modified conditions. nih.gov The choice of catalyst system, such as Pd2(dba)3 with a ligand like SPhos, is crucial for achieving high yields and selectivity. nih.gov This methodology tolerates a range of aryl boronic acids with both electron-donating and electron-withdrawing substituents. nih.gov

An efficient two-step route to a wide range of azaindoles involves an optimized Suzuki-Miyaura coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization, a process that conveniently avoids the use of protecting groups. organic-chemistry.org

The Heck reaction , which couples alkenes with aryl or vinyl halides, is another key palladium-catalyzed transformation used in azaindole synthesis. One notable application is in a cascade C-N cross-coupling/Heck reaction sequence, which allows for the straightforward synthesis of various substituted azaindole isomers from readily available aminopyridines. nih.gov This process typically involves the reaction of an amino-o-bromopyridine with an alkenyl bromide using a catalytic system like Pd2(dba)3/XPhos/t-BuONa. nih.gov Additionally, a one-step palladium-catalyzed annulation procedure involving an enamine formation followed by a Heck reaction has been reported for synthesizing polyfunctionalized 4- and 7-azaindoles from amino ortho-chloropyridines and pyruvic acid derivatives. mdpi.com

| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Key Features | Yield Range |

| Suzuki-Miyaura | 6-Chloro-3-iodo-N-methyl 7-azaindole | Aryl boronic acids | Pd2(dba)3 / SPhos | One-pot, selective C3/C6 diarylation | 43-88% nih.gov |

| Suzuki-Miyaura | Chloroamino-N-heterocycles | (2-Ethoxyvinyl)borolane | SPhos / Pd(OAc)2 | Protecting-group-free, two-step process | N/A organic-chemistry.org |

| Heck Reaction | Amino-o-bromopyridines | Alkenyl bromides | Pd2(dba)3 / XPhos | Cascade C-N coupling/Heck reaction | N/A nih.gov |

| Heck Reaction | Amino ortho-chloropyridines | Pyruvic acid derivatives | Pd(Pt-Bu3)2 | One-step annulation via enamine formation | N/A mdpi.com |

Sonogashira Coupling Reactions

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in the synthesis of 2-substituted 7-azaindoles. nih.gov The typical strategy involves a two-step procedure: a palladium/copper-catalyzed Sonogashira coupling of an aminohalopyridine (such as 2-amino-3-iodopyridine) with a terminal alkyne, followed by a cyclization step to form the pyrrole ring of the azaindole system. nih.govorganic-chemistry.org

The initial coupling is generally high-yielding and accommodates a wide variety of alkyl, aryl, and cycloalkyl substituted alkynes. organic-chemistry.org The subsequent cyclization of the resulting 2-amino-3-(alkynyl)pyridine intermediate can be promoted by various catalysts and bases. organic-chemistry.org While initial methods often required harsh conditions, an efficient protocol utilizes potassium tert-butoxide in the presence of catalytic 18-crown-6 (B118740) in toluene, leading to excellent yields of the desired 2-substituted 7-azaindoles without the need for N-protection. organic-chemistry.org

Alternative catalytic systems have also been explored for the cyclization step. Ring closure can be achieved under acidic conditions (e.g., TFA and TFAA) or through copper-mediated cyclization, sometimes enhanced by microwave irradiation. mdpi.comnih.gov Iron catalysts, such as Fe(acac)3, have also been successfully employed for the Sonogashira coupling and subsequent cyclization to afford N-arylated 7-azaindoles. beilstein-journals.org

| Starting Material | Alkyne Partner | Coupling Catalyst | Cyclization Conditions |

| 2-Amino-3-iodopyridine | Various terminal alkynes | PdCl2(PPh3)2 / CuI | t-BuOK / 18-crown-6 organic-chemistry.org |

| 2-Amino-3-iodo-5-nitropyridine | Trimethylsilylacetylene (TMSA) | PdCl2(PPh3)2 / CuI | CuI / Microwave irradiation nih.gov |

| Amino-halopyridines | Various terminal alkynes | CuI / Pd(PPh3)4 | TFA / TFAA mdpi.comunl.pt |

| 2-Arylamino-3-iodopyridines | Terminal acetylenes | Fe(acac)3 / CuI | KOt-Bu beilstein-journals.org |

Tandem Palladium-Catalyzed Amination

Palladium-catalyzed amination, or Buchwald-Hartwig amination, provides a direct route to amino-substituted azaindoles by coupling halo-azaindoles with primary or secondary amines. nih.gov This method is often superior to traditional nucleophilic aromatic substitution (SNAr) reactions, which can require harsh conditions and a large excess of the amine. nih.gov

A significant challenge in the amination of azaindoles is the presence of the unprotected N-H group on the pyrrole ring, which can compete in the catalytic cycle. However, the development of specialized palladium precatalysts and bulky biarylphosphine ligands (e.g., RuPhos, Xantphos) has enabled highly selective reactions at the heteroaryl halide position even without N-protection. nih.govbeilstein-journals.org These advanced catalytic systems facilitate the coupling under mild conditions with a wide array of aliphatic and aromatic amines. nih.gov

For N-substituted 4-bromo-7-azaindoles, efficient C-N bond formation with amines, amides, and amino acid esters has been achieved. beilstein-journals.org The combination of a palladium source like Pd(OAc)2 or Pd2(dba)3, a ligand such as Xantphos, and a base like Cs2CO3 in dioxane has proven crucial for these transformations. beilstein-journals.org The reaction proceeds rapidly, often at 100 °C, providing good to excellent yields of the desired 4-amino-7-azaindole derivatives. beilstein-journals.org It is noteworthy that protection of the azaindole nitrogen is often required for these specific substrates to achieve successful coupling. beilstein-journals.org

| Halo-azaindole Substrate | Amine Partner | Catalyst / Ligand | Base | Key Feature |

| Unprotected halo-7-azaindoles | Primary & Secondary Amines | RuPhos Pd G2 Precatalyst | LiHMDS | Selective amination without N-protection nih.govresearchgate.net |

| N-Ethyl-4-bromo-7-azaindole | Phenylmethanamine | Pd2(dba)3 / Xantphos | Cs2CO3 | Efficient coupling of N-protected azaindole beilstein-journals.org |

| N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)2 / Xantphos | Cs2CO3 | C-N bond formation with amides beilstein-journals.org |

Reissert-Type Reaction

The Reissert reaction, and specifically the Reissert-Henze variation, offers a distinct pathway to functionalized 7-azaindoles. A practical and efficient one-pot synthesis of 6-substituted 7-azaindoles has been developed utilizing a Reissert-Henze-type reaction as the key step. researchgate.net

This methodology begins with the selective O-methylation of a 7-azaindole-N-oxide. The core of the synthesis is an intramolecular transformation involving the attack of a carbonyl oxygen at the 2-position of the pyridine ring within an N-carbamoyloxypyridinium salt intermediate. The addition of a silver salt has been shown to effectively accelerate this key intramolecular attack. researchgate.net This is followed by a base-catalyzed, one-pot reaction with a range of nucleophiles (N-, O-, S-nucleophiles, or cyanide) to introduce diverse substituents at the C6 position, yielding a variety of 6-substituted 7-azaindoles. researchgate.net

Stille Cross-Coupling Reaction

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This reaction is a valuable tool for creating carbon-carbon bonds in the synthesis of complex molecules, including functionalized 7-azaindoles. atlanchimpharma.com

The mechanism proceeds through a catalytic cycle involving oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

In the context of 7-azaindole chemistry, the Stille reaction has been used to introduce substituents at various positions of the heterocyclic core. For example, 2-(trimethylstannyl)-7-azaindole, prepared from 1-phenylsulfonyl-7-azaindole, can be coupled with aromatic iodo derivatives. atlanchimpharma.com Similarly, 3-trimethylstannyl-7-azaindole derivatives have been effectively reacted with partners like chloroindolylmaleimide to prepare key synthetic intermediates for biologically active compounds. atlanchimpharma.com This method provides a reliable route for attaching complex fragments to the azaindole scaffold.

Multistep Reactions from 2-Aminopicoline

Syntheses starting from simple, readily available pyridines like 2-aminopicoline (2-amino-methylpyridines) represent a fundamental approach to the 7-azaindole core. These multistep sequences typically involve the initial transformation of the picoline into a more elaborate precursor suitable for cyclization.

A common strategy involves the halogenation of the pyridine ring, often at the 3-position, to create a handle for subsequent cross-coupling reactions. For example, 2-amino-3-iodopyridine, a key intermediate for many azaindole syntheses, can be derived from 2-aminopyridine precursors. This halogenated intermediate can then be subjected to a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to construct the fused pyrrole ring, as detailed in section 2.2.4. organic-chemistry.org This sequence effectively transforms a simple aminopyridine derivative into the more complex 7-azaindole scaffold.

Three-Component Knoevenagel Reaction followed by Michael Addition

Domino reactions that combine multiple transformations in a single pot offer an efficient approach to building complex heterocyclic structures. A plausible route for synthesizing highly functionalized azaindole derivatives involves a three-component reaction featuring a Knoevenagel condensation followed by a Michael addition. rsc.org

The sequence begins with the Knoevenagel condensation , where an aldehyde or ketone reacts with an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) to form a new C=C bond. In the context of azaindole synthesis, a substituted 2-aminopyridine could react with an aldehyde to generate an intermediate that then condenses with an active methylene compound.

This is immediately followed by an intramolecular Michael addition . The amino group of the pyridine ring acts as a nucleophile, attacking the electron-deficient double bond generated in the Knoevenagel step. This conjugate addition step forms the five-membered pyrrole ring, completing the 7-azaindole core. Such tandem or domino sequences are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. rsc.orgnih.gov

Strategies Relying on De Novo Pyrrole Ring Formation (e.g., Bartoli, Leimgruber-Batcho)

The construction of the 7-azaindole core can be efficiently achieved through methods that build the pyrrole ring onto a pre-existing pyridine structure. The Bartoli and Leimgruber-Batcho indole syntheses are prominent examples of such strategies and are adaptable for the preparation of azaindoles, including those with hydroxy substituents.

The Bartoli indole synthesis involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgresearchgate.netonlineorganicchemistrytutor.comsynarchive.com This method is particularly advantageous for the synthesis of 7-substituted indoles and can be extended to nitropyridine derivatives to form azaindoles. wikipedia.org For the synthesis of a this compound derivative, a suitably substituted 2-nitro-3-methylpyridine bearing a protected hydroxyl group (such as a methoxy (B1213986) or benzyloxy group) at the 4-position would serve as the key starting material. The reaction proceeds through the addition of three equivalents of the vinyl Grignard reagent, leading to a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to form the indole ring system. researchgate.netonlineorganicchemistrytutor.com The protecting group can then be removed in a subsequent step to yield the desired this compound. The presence of a bulky ortho-substituent to the nitro group is often crucial for high yields. wikipedia.orgresearchgate.net

The Leimgruber-Batcho indole synthesis provides another versatile route, starting from an ortho-nitrotoluene derivative. wikipedia.orgclockss.orgatlanchimpharma.com This two-step process begins with the formation of an enamine by reacting the o-nitrotoluene analog with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). wikipedia.orgatlanchimpharma.com The resulting enamine is then reductively cyclized to form the indole ring. wikipedia.orgatlanchimpharma.com A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org To synthesize this compound, one would start with a 3-methyl-4-methoxy-2-nitropyridine. The methoxy group serves as a precursor to the final hydroxyl group, which can be unmasked after the indole core has been constructed. This method is known for its high yields and mild reaction conditions. wikipedia.org

| Method | Starting Material Example | Key Reagents | General Applicability |

| Bartoli Indole Synthesis | 2-nitro-3-methyl-4-methoxypyridine | Vinyl Grignard Reagent | Good for 7-substituted indoles; adaptable to nitropyridines. |

| Leimgruber-Batcho Synthesis | 3-methyl-4-methoxy-2-nitropyridine | DMF-DMA, Reducing Agent (e.g., Ra-Ni/H₂NNH₂) | High yields, mild conditions; versatile for various substituted indoles. |

Nucleophilic Substitution Reactions from Halogenated Derivatives

A common and effective strategy for introducing a hydroxyl group at the C4 position of the 7-azaindole nucleus is through nucleophilic aromatic substitution (SNAr) on a corresponding halogenated precursor. google.com This approach typically involves the displacement of a halide, most commonly chloride or bromide, by a hydroxide (B78521) or alkoxide nucleophile.

The synthesis of 4-methoxy-7-azaindole has been reported via the reaction of a 4-halo-7-azaindole with an alkoxide, such as sodium methoxide, in a solvent like DMF at elevated temperatures (110-130 °C). google.com The resulting 4-methoxy-7-azaindole can then be demethylated to afford this compound.

Direct substitution with a hydroxide source, such as sodium hydroxide or potassium hydroxide, can also be employed to directly install the hydroxyl group. chemguide.co.uk The reactivity of the 4-halo-7-azaindole towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyridine nitrogen. The reaction is typically carried out in a suitable solvent, and heating is often required to drive the reaction to completion. chemguide.co.uk The choice of solvent and reaction conditions can be critical to avoid side reactions and ensure a good yield of the desired product.

| Precursor | Nucleophile | Product | Typical Conditions |

| 4-Chloro-7-azaindole (B22810) | Sodium Methoxide | 4-Methoxy-7-azaindole | DMF, 110-130 °C |

| 4-Bromo-7-azaindole | Sodium Hydroxide | This compound | Heat in a suitable solvent |

Annulation Reactions and Domino Indole-Cleavage/Cyclocondensation

Annulation strategies provide a powerful means to construct the fused heterocyclic system of azaindoles. These reactions involve the formation of a new ring onto an existing one. For the synthesis of 7-azaindole derivatives, this can involve building a pyrrole ring onto a pyridine or vice versa. Rhodium(III)-catalyzed annulation of 7-azaindoles with alkenyl esters has been shown to produce complex π-conjugated derivatives, demonstrating the utility of this approach for functionalizing the azaindole core. nih.gov

Domino reactions, where a sequence of reactions occurs in a single pot, offer an efficient route to complex molecules from simple starting materials. A domino indole-cleavage/cyclocondensation mechanism has been proposed for the formation of certain pyridine moieties, which could be conceptually applied to the synthesis of azaindole systems. uni-rostock.de While specific examples for the direct synthesis of this compound using these particular domino strategies are not extensively documented, the general principles suggest potential synthetic routes. For instance, a domino reaction involving a suitably functionalized pyridine derivative could lead to the formation of the pyrrole ring with a protected hydroxyl group at the C4 position. A recent one-pot method for the selective synthesis of 7-azaindoles involves the reaction of 2-fluoro-3-methylpyridine (B30981) with arylaldehydes in a domino fashion. rsc.org

Controlled Selective Hydrolysis and Demethylation Reactions for Hydroxy- and Methoxy-Azaindoles

A common strategy for the synthesis of this compound involves the demethylation of a 4-methoxy-7-azaindole precursor. The methoxy group is often used as a robust protecting group during the construction of the azaindole core and is then cleaved in a final step. Several reagents are effective for the demethylation of aryl methyl ethers.

Boron tribromide (BBr₃) is a powerful Lewis acid that is widely used for this purpose. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the reagent.

Pyridine hydrochloride offers a less expensive alternative and is particularly effective at high temperatures, often in the absence of a solvent (melt conditions). Microwave irradiation has been shown to accelerate this reaction, leading to shorter reaction times and often cleaner conversions.

The choice of demethylation agent depends on the other functional groups present in the molecule, as the harsh conditions of some methods can lead to undesired side reactions.

| Reagent | Typical Conditions | Key Features |

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to rt | Highly effective, but requires careful handling. |

| Pyridine Hydrochloride | Neat, high temperature (e.g., 180-210 °C), or microwave irradiation | Inexpensive, effective for robust substrates. |

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry has introduced a range of advanced techniques that offer greater efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound derivatives.

Catalytic and Organometallic Routes

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis and functionalization of azaindoles. nih.gov For the synthesis of this compound derivatives, palladium-catalyzed C-O bond formation is particularly relevant. This can be achieved through the coupling of a 4-halo-7-azaindole (e.g., 4-bromo- or 4-chloro-7-azaindole) with a suitable oxygen nucleophile. nih.govnih.govsigmaaldrich.commit.edu

While direct coupling with hydroxide ions can be challenging, these reactions are well-established for coupling with phenols to form aryloxy derivatives. nih.gov The synthesis of this compound itself can be envisioned through the use of a protected phenol, followed by deprotection. The choice of ligand, base, and palladium precursor is crucial for the success of these coupling reactions. For instance, the combination of Pd(OAc)₂ with a ligand such as Xantphos and a base like K₂CO₃ in a solvent like dioxane has been found to be effective for C-O cross-coupling reactions of N-protected 4-bromo-7-azaindole with phenols. nih.gov

| Reaction Type | Substrates | Catalyst System Example | Product Type |

| Pd-catalyzed C-O Coupling | N-protected 4-bromo-7-azaindole, Phenol | Pd(OAc)₂, Xantphos, K₂CO₃, Dioxane | 4-Aryloxy-7-azaindole derivative |

Solvent-Free C-3 Coupling with Cyclic Imines

Solvent-free reaction conditions are an important aspect of green chemistry, often leading to increased efficiency and reduced waste. A modified aza-Friedel-Crafts reaction has been developed for the C-3 substitution of azaindoles with cyclic imines under solvent-free conditions. wikipedia.orgnih.govmdpi.comnih.gov This reaction has been successfully applied to 7-azaindole, 4-azaindole (B1209526), and 6-azaindole (B1212597). wikipedia.orgnih.govmdpi.comnih.gov

While this method has not been specifically reported for this compound, it is plausible that the reaction could be extended to this substrate, provided the hydroxyl group does not interfere with the reaction. Protection of the hydroxyl group might be necessary. The reaction can be performed using either classical heating or microwave irradiation, with the latter often providing better results in shorter reaction times. wikipedia.orgnih.govmdpi.comnih.gov The reactivity of the azaindole can be influenced by its pKa value, and in some cases, the addition of a catalytic amount of an acid like p-toluenesulfonic acid (p-TSA) is required. nih.govmdpi.comnih.gov

| Reactants | Conditions | Product | Key Features |

| Azaindole, Cyclic Imine | Solvent-free, Heat or Microwave | C-3 Substituted Azaindole | Green chemistry approach, rapid with microwave irradiation. |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant technique for accelerating the synthesis of 7-azaindole scaffolds, offering advantages such as reduced reaction times, increased yields, and improved reproducibility. nih.gov This methodology has been successfully applied to various synthetic strategies, including intramolecular Heck reactions, iron-catalyzed cyclizations, and multi-step sequences involving epoxide intermediates.

One prominent application of microwave irradiation is in the Hegedus-Mori-Heck reaction (an intramolecular Heck reaction). This one-pot procedure facilitates the conversion of imines or enamines, formed from aminopyridines and ketones, into the corresponding azaindoles in moderate to good yields. researchgate.net The use of microwave heating significantly promotes the crucial palladium-catalyzed coupling step. researchgate.net

Iron-catalyzed cyclization is another efficient method for constructing the 7-azaindole ring system that benefits from microwave assistance. nih.gov This approach involves the reaction of an o-haloaromatic amine with terminal alkynes. An iron catalyst, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), is employed, and the reaction is heated under microwave irradiation, typically at 130°C for about 60 minutes. researchgate.net This method is valued for its use of a readily available and economical iron catalyst, short reaction times, and tolerance of various functional groups. nih.gov

A flexible synthesis of substituted 7-azaindoles utilizes a microwave-accelerated epoxide-opening-cyclization-dehydration sequence. nih.gov This robust method allows for the preparation of 1,3- and 1,3,6-substituted 7-azaindoles starting from nicotinic acid derivatives or 2,6-dichloropyridine. nih.gov Microwave heating dramatically shortens the reaction time for the key penultimate step, demonstrating its utility in multi-step synthetic pathways. nih.gov While not specific to this compound, these microwave-assisted methods represent powerful tools for the rapid assembly of the core 7-azaindole structure, which can then be further functionalized.

| Reaction Type | Key Reagents | Conditions | Advantage |

| Intramolecular Heck Reaction | Aminopyridines, Ketones, Pd(Ph₃)₄, Cy₂NMe | Microwave Irradiation, Pyridine | One-pot procedure, good yields |

| Iron-Catalyzed Cyclization | o-haloaromatic amine, terminal alkynes, Fe(acac)₃ | Microwave Irradiation, 130°C, 60 min | Rapid, economical, broad scope |

| Epoxide-opening-cyclization | Nicotinic acid derivatives or 2,6-dichloropyridine | Microwave Irradiation | Dramatically accelerated reaction |

Regioselective Functionalization and Derivatization

The 7-azaindole scaffold is a key heterocyclic motif that allows for regioselective functionalization at various positions, enabling the synthesis of a diverse range of derivatives. scispace.comnih.gov Methodologies such as directed metalation have proven powerful for achieving high regioselectivity. scispace.comnih.gov The electron-deficient nature of the pyridine ring can reduce reactivity in some aromatic substitutions, making the development of specific functionalization strategies crucial. acs.org

Acylation at C-3 Position

The C-3 position of the 7-azaindole ring is a common site for electrophilic substitution, including acylation. An effective method for the direct acylation at the C-3 position of various azaindoles involves the use of an excess of aluminum chloride (AlCl₃) in dichloromethane (CH₂Cl₂), followed by the addition of an acyl chloride at room temperature. nih.gov This Friedel-Crafts-type reaction has been successfully applied using reagents like acetyl chloride and benzoyl chloride. nih.gov

Another approach to introduce substituents at the C-3 position is through a modified aza-Friedel–Crafts reaction. nih.gov This method involves the direct coupling of 7-azaindole with cyclic imines, such as 3,4-dihydroisoquinoline (B110456) and 3,4-dihydro-β-carboline. nih.gov The reaction proceeds under solvent-free conditions, often with heating or microwave irradiation, to yield C-3 aminoalkylated derivatives. nih.gov This transformation provides a direct route to complex 3-substituted 7-azaindoles. nih.gov

Suzuki Cross-Coupling Reactions at Various Positions

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds and has been extensively applied to the functionalization of halogenated 7-azaindole precursors. nih.govacs.org This palladium-catalyzed reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at different positions of the 7-azaindole nucleus, demonstrating broad functional group tolerance. acs.orgmdpi.com

Site-selective arylation can be achieved by leveraging the differential reactivity of various halogen substituents. For instance, in precursors containing both a C-3 iodo and a C-6 chloro substituent, the Suzuki-Miyaura coupling can be directed to occur selectively at the more reactive C-I bond before proceeding at the C-Cl bond. acs.org This strategy has been employed in the one-pot synthesis of C3,C6-diaryl 7-azaindoles. acs.org Reactions have also been reported at the C-4 position, starting from 4-chloro-7-azaindole and coupling with various aromatic and heteroaromatic boronic acids. atlanchimpharma.com The reaction is typically carried out using a palladium catalyst, such as Pd(OAc)₂, with a suitable phosphine (B1218219) ligand and a base. acs.orgmdpi.com

| Position(s) | Precursor | Coupling Partner | Catalyst System | Result |

| C-3, C-6 | 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Arylboronic acids | Pd(OAc)₂, SPhos, K₃PO₄ | C3,C6-Diaryl 7-azaindoles acs.org |

| C-4 | 4-chloro-7-azaindole | Aromatic/Heteroaromatic boronic acids | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-7-azaindoles atlanchimpharma.com |

| C-3 | 3-bromo-7-azaindole | Phenylboronic acid | XPhos-derived precatalyst, K₃PO₄ | 3-Phenyl-7-azaindole nih.gov |

N-Arylation and N-Alkylation Approaches

Functionalization at the nitrogen atom of the 7-azaindole core is a key strategy for modifying its electronic and steric properties. Both N-alkylation and N-arylation methods have been developed to introduce a range of substituents.

Reductive alkylation of electron-deficient o-chloroarylamines provides a pathway to N-alkylated precursors, which can then be elaborated into N-alkylazaindoles through a one-pot process involving a copper-free Sonogashira alkynylation and a base-mediated indolization. organic-chemistry.org Rhodium(III)-catalyzed C–H oxidative alkylation has been reported for N-aryl-7-azaindoles, allowing for further functionalization of the N-aryl substituent. rsc.org

N-oxide activation is another powerful strategy for controlling the regioselectivity of functionalization reactions. nih.gov For instance, N-methyl 7-azaindole N-oxides can undergo regioselective direct arylation on the pyridine ring using a Pd(OAc)₂/DavePhos catalyst system. nih.gov This activation method has also been shown to completely switch the regioselectivity of Heck-type arylations of N-vinyl-7-azaindole. rsc.org While N-vinyl-7-azaindole itself favors α-arylation, its corresponding N-oxide derivative undergoes exclusive β-arylation with high E-selectivity. rsc.orgresearchgate.net

Biological Activities and Pharmacological Applications of 4 Hydroxy 7 Azaindole and Its Derivatives

Modulation of Biological Processes and Therapeutic Potential

Derivatives of 7-azaindole (B17877) have shown the ability to modulate various biological processes, making them valuable in drug discovery. nih.govrsc.org Their structural similarity to the adenine (B156593) fragment of adenosine (B11128) triphosphate (ATP) makes them particularly effective as kinase inhibitors. pharmablock.com Beyond kinase inhibition, 7-azaindole derivatives have been investigated for a multitude of therapeutic applications. For instance, they have been developed as antagonists for receptors involved in allergic diseases like asthma, inhibitors of enzymes such as Rho kinase (ROCK) for cardiovascular conditions, and agents targeting viral components for the treatment of influenza and HIV. nih.gov The versatility of the 7-azaindole core allows for chemical modifications at several positions, enabling the fine-tuning of its biological activity against a diverse array of molecular targets. chemicalbook.comnih.gov

Applications as Kinase Inhibitors

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer. nih.govpharmablock.com Its effectiveness stems from its ability to mimic ATP and bind to the catalytic domain of kinases. pharmablock.com This has led to the development of numerous potent and selective inhibitors targeting a wide range of kinases across the human kinome. depositolegale.it The first FDA-approved drug containing a 7-azaindole core was Vemurafenib, a testament to the scaffold's success in this therapeutic area. chemicalbook.comnih.gov

The primary mechanism by which 7-azaindole-based inhibitors function is through competitive inhibition of ATP binding to the kinase active site. nih.govmdpi.com A key feature of this interaction is the formation of hydrogen bonds with the "hinge region" of the kinase, a flexible segment that connects the N- and C-terminal lobes of the catalytic domain. chemicalbook.comnih.gov

The 7-azaindole moiety is an excellent hinge-binding motif because it can form two crucial hydrogen bonds:

The nitrogen atom in the pyridine (B92270) ring (N7) acts as a hydrogen bond acceptor. chemicalbook.comjst.go.jp

The hydrogen atom on the pyrrole (B145914) ring's nitrogen (N1-H) acts as a hydrogen bond donor. chemicalbook.comjst.go.jp

This bidentate hydrogen bonding interaction anchors the inhibitor in the ATP-binding pocket, preventing the kinase from binding its natural substrate, ATP, and thus blocking the downstream signaling pathway. nih.govresearchgate.net X-ray crystallography studies have revealed different binding orientations for the 7-azaindole scaffold within the hinge region, often classified as "normal" or "flipped" modes, which can influence inhibitor design and selectivity. chemicalbook.comdepositolegale.itjst.go.jp

The adaptability of the 7-azaindole scaffold has enabled the development of inhibitors for numerous specific kinase targets implicated in various diseases. nih.govnih.gov

Table 1: Examples of Kinase Targets for 4-Hydroxy-7-azaindole Derivatives and Associated Diseases

| Kinase Target | Associated Diseases | Example Compound(s) |

| BRAF | Melanoma, Papillary Thyroid Cancer, Colorectal Cancer sandiego.edunorthwestern.edu | Vemurafenib (PLX4032) pharmablock.comnih.gov |

| CDK8 | Acute Myeloid Leukemia, Colorectal Cancer, Breast Cancer nih.gov | Compound 6 (diarylurea derivative) nih.govnih.gov |

| Pim Kinases | Hematological Malignancies (e.g., Leukemia), Solid Tumors nih.govresearchgate.net | N-substituted azaindoles nih.gov |

The discovery of Vemurafenib (PLX4032) marked a significant milestone for 7-azaindole-based drugs and personalized medicine. pharmablock.comsandiego.edu Vemurafenib is a potent and selective inhibitor of the BRAF kinase, specifically targeting the V600E mutation found in approximately half of all melanomas and various other cancers. sandiego.edunorthwestern.edunih.gov The 7-azaindole core of Vemurafenib is essential for its high-affinity binding to the active site of the mutated BRAF kinase. nih.gov It forms the critical hydrogen bonds with the hinge region, allowing the rest of the molecule to make favorable interactions that lead to potent inhibition of the enzyme's activity. mdpi.com This targeted inhibition blocks the overactive signaling of the MAPK pathway, which drives the proliferation of cancer cells harboring this specific mutation. mdpi.com

Cyclin-dependent kinase 8 (CDK8) has emerged as an important oncology target due to its role in transcription and its association with cancers like acute myeloid leukemia (AML) and colorectal cancer. nih.gov Researchers have successfully designed and synthesized novel 7-azaindole derivatives as potent CDK8 inhibitors. In one study, a series of diarylurea-containing 7-azaindole compounds were developed, with one compound showing excellent inhibitory activity against CDK8. nih.govnih.gov Further investigation revealed that this compound could induce cell cycle arrest and apoptosis in AML cells by inhibiting the phosphorylation of STAT5, a downstream target of CDK8. nih.govnih.gov

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are overexpressed in a range of hematological malignancies and solid tumors, making them attractive targets for cancer therapy. researchgate.netjst.go.jp N-substituted 7-azaindole derivatives have been identified as promising pan-Pim inhibitors, meaning they can inhibit all three isoforms. nih.gov Optimization of these compounds led to the identification of a derivative that demonstrated significant tumor growth inhibition in a mouse model of leukemia. nih.gov These inhibitors also act by competing with ATP, with the 7-azaindole core anchoring the molecule in the kinase's active site. jst.go.jp

Specific Kinase Targets and Associated Diseases

c-MET Kinase

The c-Met kinase, a receptor tyrosine kinase, is a well-established target in oncology. The 7-azaindole scaffold has been utilized by researchers at Bristol-Myers Squibb to design novel c-Met inhibitors due to its potential to form hydrogen bonds with the kinase. A key intermediate, 4-(2-fluoro-4-nitrophenoxy)-7-azaindole, was used to synthesize a series of potent c-Met inhibitors. For instance, compound 68 (a derivative with a pyridinyl group at the C-3 position) and its positional isomer 69 (with the pyridinyl substituent at the C-2 position) both exhibited an impressive IC50 value of 2 nM against c-Met kinase. Further optimization of this series led to the development of several other derivatives with nanomolar potency. Docking studies of similar compounds with c-Met kinase have shown potential interactions of the broader azaindole structure with key residues like Asp1222 and Tyr1230.

A separate series of 7-azaindole derivatives incorporating a dihydropyridazine (B8628806) moiety has also been developed as c-Met kinase inhibitors. Many of these compounds displayed moderate to excellent potency. Notably, analog 34 demonstrated a c-Met IC50 of 1.06 nM, showing a significant increase in activity against various cancer cell lines when compared to the multi-target tyrosine kinase inhibitor foretinib.

Table 1: c-MET Kinase Inhibitory Activity of Selected 7-Azaindole Derivatives

| Compound | Modification | c-MET IC50 (nM) | Reference |

|---|---|---|---|

| 68 | Pyridinyl group at C-3 | 2 | |

| 69 | Pyridinyl group at C-2 | 2 | |

| 34 | Dihydropyridazine moiety | 1.06 |

CDC7 Kinase

Cell division cycle 7 (CDC7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication, making it a potential target for cancer therapy. Orally active 7-azaindole inhibitors of CDC7 have been designed. One such derivative, compound 47 , binds to CDC7 and has shown a potent Kᵢ value of 0.07 nM. Another class of CDC7 inhibitors based on the 7-azaindole scaffold includes 7-azaindolylideneimidazoles. Compound 50 , with an NH-benzyl substituent on the imidazolone (B8795221) ring, demonstrated an IC50 value of 20 nM. The stereochemistry of the double bond in these compounds was found to influence their binding to the kinase, with the Z isomer showing better interactions.

Table 2: CDC7 Kinase Inhibitory Activity of Selected 7-Azaindole Derivatives

| Compound | Chemical Class | Inhibitory Activity | Reference |

|---|---|---|---|

| 47 | 7-Azaindole derivative | Ki = 0.07 nM | |

| 50 | 7-Azaindolylideneimidazole | IC50 = 20 nM |

DYRK1A Kinase

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in several pathologies, including Down syndrome and Alzheimer's disease. Both 6- and 7-azaindole derivatives have been specifically developed as DYRK1A inhibitors. A series of 3,5-diarylated-7-azaindoles were synthesized and evaluated for their DYRK1A inhibitory activity. Within this series, hydroxylated derivatives were found to be more active than their methoxy (B1213986) counterparts. Docking studies indicated that the 7-azaindole core forms multiple hydrogen bonds with the peptide backbone of the ATP binding site (Glu239, Leu241), while the hydroxyl substituents interact with Lys188 and Ileu165. One of the most potent compounds in this series, named DANDY, was reported to have an IC50 of 3.0 nM.

Table 3: DYRK1A Kinase Inhibitory Activity of a Selected 7-Azaindole Derivative

| Compound | Chemical Class | DYRK1A IC50 (nM) | Reference |

|---|---|---|---|

| DANDY | 3,5-diaryl-7-azaindole | 3.0 |

ROCK (Rho Kinase)

Rho kinase (ROCK) inhibitors have therapeutic potential for a variety of disorders, including hypertension and glaucoma. A series of potent and selective ROCK inhibitors have been developed based on a substituted 7-azaindole scaffold. Substitution at the 3-position of the 7-azaindole led to compounds with excellent ROCK inhibitory potency and high selectivity against the closely related kinase PKA. For example, compound 37 was identified as a potent ROCK inhibitor. Early research by Uehata et al. identified 7-azaindole derivatives 5 (Y-30141) and 6 (Y-39983) as valuable ROCK inhibitor tool molecules. Shirock et al. reported a series of 3-methyl-4-substituted 7-azaindole inhibitors of ROCK, represented by compound 7 .

Table 4: Early Examples of 7-Azaindole-Based ROCK Inhibitors

| Compound | Alias | Key Structural Feature | Reference |

|---|---|---|---|

| 5 | Y-30141 | 7-azaindole derivative | |

| 6 | Y-39983 | 7-azaindole derivative | |

| 7 | - | 3-methyl-4-substituted 7-azaindole | |

| 37 | - | 3-substituted 7-azaindole |

AXL (Receptor Tyrosine Kinase)

AXL, a receptor tyrosine kinase, is linked to poor patient outcomes and therapeutic resistance in various cancers. Novel 7-azaoxindole derivatives have been synthesized and evaluated for their antitumor activity through AXL inhibition. One such compound, [I] , a 3-arylidene-4,6-dimethyl-5-hydroxy-7-azaoxindole, exhibited superior anticancer efficacy compared to sunitinib (B231) in several cancer cell lines. This compound was shown to exert its anticancer activity by inhibiting both GAS6 (the AXL ligand) and AXL expression. In gemcitabine-resistant pancreatic cancer cells, compound [I] significantly inhibited AXL mutant tyrosine kinase activity. The development of potent and selective AXL inhibitors from the 7-azaindole class remains an active area of research.

Table 5: In Vitro Anticancer Activity of AXL Inhibitor [I]

| Cancer Cell Line | Mean IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 2.0 ± 1.6 | |

| MDA-MB-231 | 2.8 ± 2.3 | |

| HT-29 | 4.6 ± 2.5 | |

| DU145 | 1.1 ± 1.2 | |

| U937 | 6.7 ± 1.9 | |

| A549 | 4.2 ± 1.9 | |

| PANC-1 | 4.0 ± 0.1 |

Raf-B

The serine/threonine kinase B-Raf is a key component of the MAPK signaling pathway, and mutations in the B-Raf gene are common in human cancers, particularly melanoma. The 7-azaindole scaffold has been successfully used to develop potent and selective B-Raf inhibitors. Vemurafenib, a 7-azaindole-based B-Raf inhibitor, was the first FDA-approved drug of its kind for the treatment of melanoma. A knowledge-based design approach led to the synthesis of a series of 7-azaindole B-Raf inhibitors, with compound 6h showing excellent potency in both enzymatic (IC50 = 2.5 nM) and cellular assays (IC50 = 63 nM), along with an outstanding selectivity profile against other kinases. The design of chalcones of 7-azaindole as Raf-B inhibitors has also been explored, with in silico studies suggesting that compounds with a 3-hydroxyl-2-methyl substitution in the chalcone (B49325) moiety have the highest docking scores.

Table 6: Inhibitory Activity of a Selected 7-Azaindole-Based B-Raf Inhibitor

| Compound | Enzyme IC50 (nM) | Cellular IC50 (nM) | Reference |

|---|---|---|---|

| 6h | 2.5 | 63 |

Structure-Activity Relationships (SAR) in Kinase Inhibition

The structure-activity relationship (SAR) of 7-azaindole derivatives is crucial for designing potent and selective kinase inhibitors. The 7-azaindole core acts as a bioisostere of indole (B1671886) and purine (B94841), and its two nitrogen atoms enhance the possibility of forming hydrogen bonds within the ATP-binding site of kinases.

The binding mode of the 7-azaindole moiety to the kinase hinge region can vary, and these variations are critical for inhibitor design. The "normal" binding mode involves the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole NH as a hydrogen bond donor. However, a "flipped" orientation, where the azaindole is rotated 180 degrees, has also been observed.

For ROCK inhibitors , SAR studies have shown that substitution at the 3-position of the 7-azaindole ring is beneficial for potency and selectivity. Shifting a biaryl connection from the 4-position to the 3-position of the 7-azaindole can lead to a lower energy conformation where the two ring systems are coplanar, which is more favorable for kinase active site binding.

In the case of DYRK1A inhibitors , 3,5-diarylated-7-azaindoles have been extensively studied. The presence of hydroxyl groups on the aryl rings generally leads to higher activity compared to methoxy groups, as the hydroxyls can form additional hydrogen bonds with the kinase.

For AXL inhibitors , the development of 7-azaoxindole derivatives has shown promise. The SAR of these compounds is still being explored, but initial findings suggest that the nature of the substituent at the 3-position of the azaoxindole core is critical for activity.

In the development of B-Raf inhibitors , a 2-D pharmacophore map of the ATP-binding domain was used to guide the design of a 7-azaindole series. By incorporating functional groups that could interact with key features of the binding site, researchers were able to develop highly potent and selective inhibitors.

Importance of the 7-Azaindole Scaffold for Hydrogen Bonding

The 7-azaindole scaffold is exceptionally effective as a "hinge-binding motif" in a multitude of kinase inhibitors. pharmablock.com Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases like cancer. mdpi.com Most small-molecule kinase inhibitors are designed to compete with adenosine triphosphate (ATP) by binding to the ATP-binding site within the kinase's catalytic domain. nih.gov

The efficacy of the 7-azaindole core in this role stems from its ability to form specific, stable hydrogen bonds with the kinase's hinge region—the flexible segment connecting the two lobes of the catalytic domain. The 7-azaindole ring features a pyridine nitrogen atom (at position 7) that acts as a hydrogen bond acceptor and a pyrrole nitrogen atom (at position 1) with a hydrogen that serves as a hydrogen bond donor. nih.gov This arrangement allows the scaffold to form two key hydrogen bonds (a bidentate interaction) with the backbone of the hinge region, mimicking the interaction of the adenine moiety of ATP. nih.govnih.gov This strong and specific binding is fundamental to the inhibitory activity of many 7-azaindole-based drugs.

Influence of Substituents at Various Positions (e.g., C-3, C-5)

The biological activity and selectivity of 7-azaindole derivatives can be precisely modulated by adding various substituents at different positions on the bicyclic ring. The scaffold offers five potential sites for modification, allowing for extensive structure-activity relationship (SAR) studies. nih.gov

Research has shown that positions 1, 3, and 5 are particularly active sites for modification to enhance anticancer properties. nih.gov For instance, substitutions at the C-3 position often point toward the ribose pocket of the ATP-binding site, and modifications here can significantly impact potency. mdpi.com Studies on 3,5-diarylated-7-azaindoles have demonstrated that the nature and position of the substituent are critical. For example, in a series of HIV-1 integrase inhibitors, the presence of a π-donor group (like a methoxy group) at the para-position of a C-3 aryl substituent was found to be beneficial for inhibitory activity. nih.gov

Furthermore, 2,5-disubstituted 7-azaindole derivatives have been shown to exhibit broad anti-proliferative activity against a range of cancer cell lines. nih.gov The strategic placement of different functional groups, such as alkyl, aryl, or heterocyclic rings, at these key positions is a common and successful strategy for optimizing the pharmacological profile of 7-azaindole-based compounds. nih.gov

Anticancer Activity and Mechanisms of Action

Derivatives of 7-azaindole are prominent in modern oncology research, with many compounds demonstrating significant potential as anticancer agents. chemicalbook.com Their primary mechanism of action often involves the inhibition of protein kinases that are critical for tumor cell proliferation, survival, and metastasis. nih.gov The versatility of the 7-azaindole core has led to the development of inhibitors for a wide array of kinase targets, including B-RAF, cyclin-dependent kinases (CDKs), and PI3K. pharmablock.commdpi.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which 7-azaindole derivatives exert their anticancer effects is by inducing programmed cell death (apoptosis) and halting the cell division cycle in cancer cells. For instance, certain synthetic hybrids incorporating the 7-azaindole scaffold have been shown to be potent inducers of apoptosis. nih.gov One study on a series of 7-azaindole-1,2,3-triazole hybrids identified a compound that caused cancer cells to arrest in the G2/M phase of the cell cycle, subsequently leading to apoptosis.

This pro-apoptotic activity is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Some 7-azaindole derivatives, such as meriolin congeners, have been observed to activate caspases within hours of administration to leukemia and lymphoma cells.

Inhibition of STAT5 Phosphorylation

While 7-azaindole derivatives are known to interfere with numerous signaling pathways, including the related JAK/STAT3 pathway, specific data on the direct inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) phosphorylation by this compound or its direct derivatives is not extensively detailed in the current body of scientific literature. Further research is required to elucidate the specific interactions between this class of compounds and the STAT5 signaling cascade.

Anti-Proliferative Potency

Numerous studies have quantified the potent anti-proliferative effects of 7-azaindole derivatives against a variety of human cancer cell lines. The inhibitory concentration (IC₅₀)—the concentration of a drug required to inhibit cell growth by 50%—is a standard measure of this activity. Compounds based on the 7-azaindole scaffold have demonstrated efficacy with IC₅₀ values ranging from the micromolar to the nanomolar level, indicating high potency. nih.gov For example, novel 7-azaindole derivatives have shown significant activity against cervical (HeLa), breast (MCF-7, MDA MB-231), and prostate (DU-145) cancer cells.

| Compound | Cancer Cell Line | Reported IC₅₀ (µM) |

|---|---|---|

| 7-Azaindole-Triazole Hybrid (6b) | HeLa (Cervical) | 4.44 |

| 7-Azaindole-Triazole Hybrid (6b) | MCF-7 (Breast) | 6.67 |

| 7-Azaindole-Triazole Hybrid (6b) | DU-145 (Prostate) | 12.38 |

| 7-Azaindole Derivative (7-AID) | HeLa (Cervical) | 16.96 |

| 7-Azaindole Derivative (7-AID) | MCF-7 (Breast) | 14.12 |

| 7-Azaindole Derivative (7-AID) | MDA MB-231 (Breast) | 12.69 |

| Haspin Inhibitor (8l) | - | 0.014 |

Cytoprotection Mechanisms (e.g., blocking inflammatory stress response)

Beyond direct cytotoxicity to cancer cells, certain 7-azaindole derivatives exhibit cytoprotective effects in healthy cells by mitigating inflammatory stress. This is particularly relevant in chronic inflammatory conditions that can contribute to disease progression. Research has identified a 7-azaindole derivative, GNF3809, capable of protecting pancreatic β-cells from apoptosis induced by pro-inflammatory cytokines. acs.orgacs.org

The mechanism underlying this protection involves blocking an inappropriate inflammatory stress response. acs.orgacs.org This effect is believed to be mediated through the inhibition of several stress-signal regulating kinases, including members of the DYRK, GSK, ROCK, and JAK families. acs.orgacs.org By inhibiting these kinases, the compound can interrupt the signaling cascade that leads to cytokine-induced cell death, thereby preserving cell viability and function. acs.orgacs.org This dual ability to selectively harm cancer cells while protecting healthy cells from inflammatory damage highlights the therapeutic potential of the 7-azaindole scaffold.

Antiviral Properties (e.g., HIV Reverse Transcriptase Inhibition)

Derivatives of the 7-azaindole core structure have demonstrated notable efficacy as antiviral agents, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1). nih.govsemanticscholar.org A key mechanism of action for these compounds is the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. nih.govnih.gov These derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to a site on the enzyme distinct from the active site used by nucleotides. nih.gov

A study evaluating a library of 585 compounds based on a 7-azaindole core identified several hits with submicromolar anti-HIV-1 potency and low toxicity. nih.gov Among these, specific compounds were confirmed to directly inhibit the polymerase activity of RT. For instance, lead compound 8 showed potent inhibition of wild-type RT and also maintained some activity against clinically significant mutant strains like K103N and Y181C, which are known to confer resistance to other NNRTIs. nih.govnih.gov This suggests that the 7-azaindole scaffold holds potential for developing next-generation anti-HIV agents that can overcome existing drug resistance challenges. nih.govnih.gov

Further research has also identified 7-azaindole derivatives, such as compound 38 , that exhibit anti-HIV properties through NNRTI activity. nih.gov The development of 3,6-diaryl 7-azaindoles has also shown promise in inhibiting the strand transfer activity of the HIV-1 integrase enzyme, another crucial target for antiretroviral therapy. acs.org

Table 1: HIV-1 Reverse Transcriptase Inhibition by 7-Azaindole Derivatives

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 8 | Wild-Type RT | 0.73 | nih.govnih.gov |

| Compound 8 | K103N Mutant RT | 9.2 | nih.gov |

| Compound 8 | Y181C Mutant RT | 3.5 | nih.gov |

| Compound 10 | Wild-Type RT | 0.58 | nih.gov |

| Optimized Analog of Compound 8 | Wild-Type RT | 0.36 | nih.govnih.gov |

Beyond HIV, researchers have explored 7-azaindole derivatives against other viruses. In the context of the COVID-19 pandemic, a compound designated ASM-7 demonstrated excellent antiviral activity against SARS-CoV-2 by targeting the interaction between the virus's spike protein and the human ACE2 receptor. nih.govnih.gov

Other Reported Biological Activities

The therapeutic applications of 7-azaindole derivatives extend beyond antiviral properties into various other pharmacological areas.

The 7-azaindole nucleus has been investigated as a potential scaffold for the development of antimalarial drugs. dtic.mil Research has focused on the synthesis of various derivatives with the aim of identifying compounds with activity against malaria parasites. dtic.mil

Certain 7-azaindole derivatives have shown potential as anti-inflammatory agents. nih.gov For example, derivative 42 was found to exhibit anti-inflammatory activity by inhibiting the Orai calcium channel, leading to a reduction in airway cell infiltration in a rat model of allergic inflammation. nih.gov The imidazole[2,1-b]thiazole moiety combined with an indole ring has also been explored, with some derivatives effectively inhibiting the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in cellular models. rsc.org

A series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives have been designed and synthesized, demonstrating significant anticonvulsant properties. nih.govresearchgate.net In a pentylenetetrazole (PTZ)-induced epilepsy model, several compounds showed noteworthy efficacy with low associated neurotoxicity. nih.govresearchgate.net The structure-activity relationship studies indicated that the nitrogen atom at the 7-position of the azaindole ring is crucial for this antiepileptic activity. nih.govresearchgate.net

Table 2: Anticonvulsant Activity of 7-Azaindole Derivatives in a PTZ Model

| Compound | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|

| 4i | 30.55 | 8.58 | nih.govresearchgate.net |

| 4p | 19.72 | 10.29 | nih.govresearchgate.net |

| 5k | 25.46 | 7.41 | nih.govresearchgate.net |

The 7-azaindole framework is a component of compounds being investigated for activity against Mycobacterium tuberculosis. Specifically, 1,3-disubstituted-4-azaindoles have been shown to kill the bacterium, including drug-resistant strains, through the non-covalent inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme critical for the synthesis of the mycobacterial cell wall. nih.govnih.gov One such compound, TBA-7371 , has advanced to clinical development. researchgate.net

Derivatives of azaindole have been evaluated for broader antimicrobial effects. semanticscholar.orgiosrjournals.orgpjsir.org Studies have shown that these compounds can exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. iosrjournals.orgpjsir.org For example, some synthesized azaindole derivatives showed good potency against B. thermophilus and S. aureus when compared to standard antibiotics. iosrjournals.org The related compound 7-hydroxyindole (B18039) has demonstrated potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii. nih.gov

Binding to Enzymes (e.g., Erm methyltransferase family)

The 7-azaindole scaffold, the core structure of this compound, has been identified as a molecule of interest due to its interactions with various enzymes. One notable interaction is its binding to enzymes belonging to the Erm methyltransferase family. alkalimetals.com These enzymes play a critical role in antibiotic resistance in bacteria. nih.govnih.gov Erm methyltransferases function by methylating the 23S rRNA component of the bacterial ribosome, which reduces the binding affinity of macrolide antibiotics, thereby rendering them ineffective. nih.gov

The binding of 7-azaindole to Erm enzymes is significant because it is associated with the mechanism that confers resistance to antibiotics. alkalimetals.com While specific studies detailing the binding kinetics and interaction sites of this compound with Erm methyltransferases are not extensively detailed in the provided results, the activity of the parent 7-azaindole structure suggests a potential area for further investigation. The development of molecules that can modulate or inhibit the activity of Erm methyltransferases is a key strategy in combating antibiotic resistance. The 7-azaindole framework serves as a foundational structure in the synthesis of various bioactive molecules and pharmaceutical building blocks. alkalimetals.comchemimpex.com

Effects on Plant Growth and Cellular Processes

Derivatives of 7-azaindole have demonstrated notable effects on plant growth and cellular functions. alkalimetals.comresearchgate.net These compounds can influence various physiological processes, from cell growth inhibition to stimulating specific cellular changes.

For instance, 7-azatryptophan, a derivative, has been shown to inhibit the growth of Nicotiana tabacum (tobacco) and Daucus carota (carrot) cells. alkalimetals.comresearchgate.net This inhibitory action highlights the potential for 7-azaindole derivatives to act as plant growth regulators. Conversely, another derivative, 7-azaindole-3-acetic acid, stimulates the vacuolation of protoplasts in the roots of Allium cepa (onion). alkalimetals.com This demonstrates that modifications to the 7-azaindole core can result in varied and specific biological activities in plants. Indole compounds, in general, are recognized for their significant role in regulating plant growth and development, including responses to stress and reproductive processes. frontiersin.org

Table 1: Observed Effects of 7-Azaindole Derivatives on Plant Cellular Processes

| Compound Name | Plant Species | Observed Effect | Reference(s) |

| 7-Azatryptophan | Nicotiana tabacum, Daucus carota | Inhibition of cell growth | alkalimetals.comresearchgate.net |

| 7-Azaindole-3-acetic acid | Allium cepa | Stimulation of protoplasm vacuolation in roots | alkalimetals.com |

Potential as Agrochemicals

The biological activities of 7-azaindole derivatives extend to their potential application as agrochemicals. alkalimetals.comresearchgate.net The structural versatility of the azaindole scaffold allows for the development of compounds with herbicidal or pesticidal properties. chemimpex.com Research into this area has explored various substituted 7-azaindoles for their efficacy in agricultural contexts.